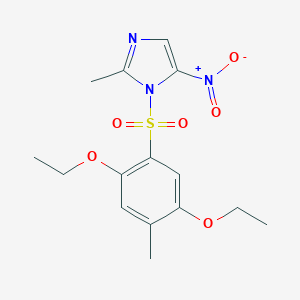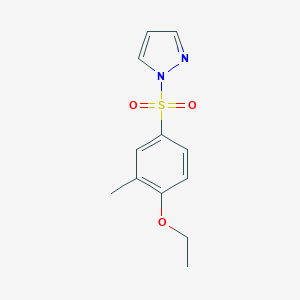
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, also known as EDP or pyrazole, is a chemical compound that has been widely used in scientific research due to its unique properties. It is synthesized through a multi-step process and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been found to have potent anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity, inhibiting the growth and proliferation of cancer cells. 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, there are also some limitations to its use. 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is not very water-soluble, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more water-soluble derivatives of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, which could improve its effectiveness in certain applications. Another area of interest is the development of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole-based drug delivery systems, which could improve the targeting and delivery of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole and its potential applications in the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is synthesized through a multi-step process that involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole.
Applications De Recherche Scientifique
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been widely used in scientific research due to its unique properties. It has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-20-14-7-10(2)11(3)8-15(14)21(18,19)17-13(5)9-12(4)16-17/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUDNRFIRJWTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B345935.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345946.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)



![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
